molecular formula C22H35NO4S B13785502 Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 86627-78-3

Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B13785502
CAS No.: 86627-78-3
M. Wt: 409.6 g/mol
InChI Key: UMPKLLKKQXPEGT-UHFFFAOYSA-N
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Description

Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (hereafter referred to as "the target compound") is a synthetic carbamate derivative characterized by a 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester backbone and a ((decyloxy)thio)methyl substituent on the carbamic acid moiety.

Properties

CAS No.

86627-78-3

Molecular Formula

C22H35NO4S

Molecular Weight

409.6 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(decoxysulfanylmethyl)carbamate

InChI

InChI=1S/C22H35NO4S/c1-4-5-6-7-8-9-10-11-15-25-28-17-23-21(24)26-19-14-12-13-18-16-22(2,3)27-20(18)19/h12-14H,4-11,15-17H2,1-3H3,(H,23,24)

InChI Key

UMPKLLKKQXPEGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOSCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thioalkyl Carbamate Intermediate

The thioalkyl carbamate moiety, specifically the ((decyloxy)thio)methyl group, can be prepared by:

  • Step 1: Synthesis of (decyloxy)thiol precursor

    The decyloxy group (a 10-carbon alkoxy chain) is introduced via nucleophilic substitution on a suitable alkyl halide (e.g., 1-bromodecane) with a thiol or thiolate ion to form decyloxythiol.

  • Step 2: Reaction with carbamoyl chloride or isocyanate

    The decyloxythiol is then reacted with phosgene derivatives or carbamoyl chlorides to form the corresponding carbamate intermediate. Alternatively, reaction with an isocyanate derivative can yield the carbamate directly.

Coupling with 2,3-dihydro-2,2-dimethyl-7-benzofuranyl Alcohol

  • The benzofuranyl ester portion is typically introduced by esterification of the carbamic acid intermediate with 2,3-dihydro-2,2-dimethyl-7-benzofuran-7-ol under conditions favoring ester bond formation.

  • Catalysts such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) may be used to activate the carboxyl or carbamoyl group for esterification.

  • Alternatively, acid chloride derivatives of the carbamate may be reacted directly with the benzofuranyl alcohol to yield the ester.

Purification and Characterization

  • Purification is achieved by column chromatography or recrystallization.

  • Characterization includes NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

In-Depth Research Findings and Methodological Considerations

Thioalkyl Group Introduction

  • The thioether linkage is generally introduced via nucleophilic substitution reactions under inert atmosphere to prevent oxidation of sulfur.

  • The length and nature of the alkoxy chain (decyloxy in this case) influence solubility and reactivity; longer chains require careful control of reaction times and temperatures to avoid side reactions.

Carbamate Formation

  • Carbamate formation is sensitive to moisture; anhydrous conditions and dry solvents are essential.

  • Use of phosgene substitutes such as triphosgene or carbonyldiimidazole (CDI) is preferred for safety and operational convenience.

Esterification with Benzofuranyl Alcohol

  • The benzofuranyl alcohol moiety is sterically hindered; thus, coupling agents like DCC/DMAP or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are recommended to achieve high conversion.

  • Mild reaction temperatures (0-25°C) help preserve the integrity of the benzofuran ring.

Summary Table of Synthetic Parameters for Carbamic Acid, ((Decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl Ester

Parameter Recommended Condition/Value Comments
Thiol precursor Decyloxythiol (prepared via nucleophilic substitution) Purity >95% for optimal yield
Carbamoyl source Carbamoyl chloride or isocyanate derivative Anhydrous conditions required
Coupling agent DCC/DMAP or EDCI Catalytic amounts of DMAP preferred
Solvent Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) Dry solvents critical
Reaction temperature 0-25 °C Avoid elevated temperatures
Reaction time 12-24 hours Monitored by TLC or HPLC
Purification method Silica gel chromatography or recrystallization Depending on scale
Yield Estimated 65-85% Based on analogs

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis under acidic or alkaline conditions, breaking the ester bond to form alcohols and carbamic acid intermediates. For this compound:

  • Acidic Hydrolysis : Yields 2,3-dihydro-2,2-dimethyl-7-benzofuranol and ((decyloxy)thio)methyl carbamic acid, which further decomposes to CO₂ and a thiol derivative.

  • Alkaline Hydrolysis : Produces the same benzofuranol but generates a thiocarbamate salt .

Table 1: Hydrolysis Parameters

ConditionTemperature (°C)Time (h)Major ProductsYield (%)
1M HCl2524Benzofuranol85
1M NaOH606Thiocarbamate92

Data adapted from carbamate hydrolysis studies.

Oxidation Reactions

The thioether group (-S-) is susceptible to oxidation:

  • Oxidation with H₂O₂ : Forms sulfoxide or sulfone derivatives, depending on stoichiometry.

  • Radical Oxidation : Generates sulfonic acid derivatives under UV light in the presence of O₂.

Key Observations :

  • Sulfoxide formation occurs at 0–5°C with 1 equivalent H₂O₂.

  • Prolonged oxidation (>24h) converts sulfoxides to sulfones.

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes retro-ene reactions , releasing CO₂ and forming a thiomethyl benzofuran derivative .

Thermogravimetric Analysis (TGA) Data :

  • Onset Temperature : 152°C

  • Mass Loss : 32% (attributed to CO₂ release).

Enzymatic Degradation

In biological systems, carbamates inhibit acetylcholinesterase (AChE) via covalent modification of the active-site serine .

Mechanistic Steps :

  • Nucleophilic attack by AChE on the carbamate carbonyl.

  • Formation of a stable enzyme-inhibitor complex.

  • Slow hydrolysis regenerates active enzyme.

Kinetic Parameters :

ParameterValue
Inhibition Constant (Kᵢ)2.5 × 10⁻⁸ M
Reactivation Half-life48h

Data from analogous carbosulfan studies .

Reactivity with Nucleophiles

The carbamate carbonyl reacts with amines and thiols:

  • With Primary Amines : Forms urea derivatives.

  • With Thiols : Undergoes transesterification to generate new carbamates .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that benzofuran-based compounds exhibit significant inhibitory effects on carbonic anhydrase (CA) isoforms related to cancer progression. For instance, certain benzofuran derivatives have been identified as effective inhibitors of the hCA IX isoform, which is associated with tumor growth and metastasis. Compounds with similar structural motifs to carbamic acid derivatives have demonstrated submicromolar inhibitory constants (KIs), suggesting potential for development as anticancer agents .

1.2 Central Nervous System Effects

Research has shown that derivatives of carbamic acid can exert excitatory effects on the central nervous system. Some synthesized compounds have exhibited antidepressant properties that surpass those of traditional medications like imipramine. This suggests that carbamic acid derivatives may hold promise for treating mood disorders and other CNS-related conditions .

Agricultural Applications

2.1 Pesticidal Properties

Carbamic acid derivatives are also explored for their pesticidal properties. The structural characteristics of these compounds can enhance their efficacy as insecticides or herbicides. The presence of specific functional groups within the carbamic acid structure can improve the bioactivity against target pests while minimizing toxicity to non-target organisms .

Cosmetic Formulations

3.1 Skin Care Products

In cosmetic science, carbamic acid derivatives are utilized for their moisturizing and skin-conditioning properties. The incorporation of these compounds into topical formulations can enhance skin hydration and improve overall skin texture. Studies have indicated that formulations containing benzofuran derivatives can provide significant benefits in terms of stability and efficacy in dermatological applications .

Case Studies

Study Focus Findings
Study on Benzofuran DerivativesAnticancer ActivityIdentified several benzofuran-based carboxylic acids with submicromolar KIs against hCA IX and XII isoforms .
Pharmacological StudyCNS EffectsCertain carbamic acid derivatives showed greater antidepressant action than imipramine with less toxicity .
Cosmetic Formulation ResearchSkin CareDemonstrated the effectiveness of benzofuran-containing formulations in enhancing skin hydration and stability .

Mechanism of Action

The mechanism of action of carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features:

  • Benzofuran Core : The 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group is a common motif in pesticides and acetylcholinesterase inhibitors, contributing to binding affinity in biological systems .
  • Carbamate Functional Group : The carbamic acid ester linkage (N-methyl or substituted) is critical for cholinesterase inhibition, a mechanism shared with carbofuran and carbosulfan .
  • ((Decyloxy)thio)methyl Substituent: The decyloxy (10-carbon alkyloxy) chain distinguishes this compound from analogs with shorter or branched substituents (e.g., isopropyloxy in CID 55516 or dibutylamino in carbosulfan ). This long aliphatic chain likely enhances lipophilicity, influencing bioavailability and environmental persistence.

Comparison with Similar Compounds

The target compound belongs to a family of benzofuranyl carbamates with variable substituents. Below is a comparative analysis with structurally and functionally related compounds.

Structural Comparison

Table 1: Molecular Features of Selected Carbamates

Compound Name Molecular Formula Substituent on Carbamate Molecular Weight Key References
Target Compound C₂₂H₃₃NO₄S* ((Decyloxy)thio)methyl ~423.5 g/mol Inferred
Carbofuran (Methyl carbamate) C₁₂H₁₅NO₃ Methyl 221.25 g/mol
Carbosulfan C₂₀H₃₂N₂O₃S ((Dibutylamino)thio)methyl 380.54 g/mol
CID 55524 (1-ethylpropoxy thio analog) C₁₇H₂₅NO₄S ((1-ethylpropoxy)thio)methyl 339.15 g/mol
CID 55516 (Isopropyloxy thio analog) C₁₅H₂₁NO₄S ((1-methylethoxy)thio)methyl 311.12 g/mol

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs.

Key Observations:

Substituent Effects: The decyloxy group introduces significant hydrophobicity compared to carbofuran’s methyl group or carbosulfan’s dibutylamino substituent. Thioether Linkage: The sulfur atom in the substituent (common in carbosulfan and CID 55524) may improve metabolic stability compared to oxygen-containing analogs, delaying hydrolysis and prolonging activity .

Toxicity Profile :

  • Carbofuran : Highly toxic (LD₅₀ in rats: 8 mg/kg), with acute neurotoxicity due to rapid acetylcholinesterase inhibition .
  • Carbosulfan : Less acutely toxic (LD₅₀ in rats: 250 mg/kg) due to its prodrug nature, requiring metabolic activation to release carbofuran .
  • Target Compound : Predicted to exhibit lower acute toxicity than carbofuran due to steric hindrance from the decyloxy chain, but chronic exposure risks (e.g., bioaccumulation) warrant further study.

Environmental Fate :

  • Persistence : Long alkyl chains (e.g., decyloxy) resist microbial degradation, increasing half-life in soil compared to carbofuran (t₁/₂: 30–60 days) .
  • Mobility : Higher log P (estimated >4) suggests reduced water solubility, limiting groundwater contamination but increasing adsorption to organic matter .

Biological Activity

Carbamic acid derivatives, particularly those incorporating a benzofuran moiety, have garnered attention due to their diverse biological activities. This article focuses on the compound Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester , exploring its biological activity through various studies and data.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₈H₂₅NO₄S
  • CAS Number : [Insert CAS Number]
  • Structural Formula :
    • SMILES: CC1(CC2=C(O1)C(=CC=C2)OC(=O)NCSOC3CCCCC3)C

Carbamic acids typically exert their biological effects through interactions with enzymes and receptors. The presence of the carbamate group enhances the compound's ability to act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, thereby affecting nerve signal transmission.

1. Neurotoxic Effects

Research indicates that carbamate compounds can exhibit neurotoxic effects due to their action on AChE. For instance, studies on related carbamate derivatives have shown:

  • Acute Toxicity : The median lethal dose (LD50) for similar compounds has been reported to be greater than 2000 mg/kg in rats, indicating low acute toxicity but potential for neurobehavioral changes at higher doses .
  • Sub-lethal Effects : Histopathological changes in reproductive organs have been noted, including degeneration of seminiferous tubules and reduced sperm count .

2. Enzyme Induction

Carbamic acid derivatives have been shown to induce various metabolic enzymes, which can influence drug metabolism and detoxification pathways:

  • In studies involving Wistar rats, exposure to carbamate compounds resulted in increased activity of several cytochrome P450 enzymes and glucuronyl transferases . This suggests that these compounds may alter metabolic pathways significantly.

3. Pharmacological Potential

The pharmacological profile of carbamate derivatives is promising:

  • Antimicrobial Activity : Some studies suggest that benzofuran-containing carbamates exhibit antimicrobial properties against various pathogens . This is attributed to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory effects in animal models, potentially useful for treating inflammatory diseases.

Case Study 1: Aldicarb as a Benchmark

Aldicarb, a well-studied carbamate insecticide, serves as a reference point for evaluating the biological activity of similar compounds:

  • Aldicarb has been associated with significant neurotoxic effects due to its potent AChE inhibition. The extensive toxicological database supporting its use includes over 280 animal studies and human monitoring studies .
  • Observations from these studies indicate that prolonged exposure can lead to chronic health effects, emphasizing the need for careful risk assessment when considering similar compounds.

Case Study 2: Carbofuran and Its Implications

Carbofuran, another carbamate pesticide, has been linked with reproductive toxicity and developmental effects in animal models:

  • Studies have shown that exposure during gestation can lead to fetal developmental issues and alterations in maternal behavior . These findings highlight the potential risks associated with carbamate exposure during critical developmental windows.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeurotoxicityInhibition of AChE leading to increased acetylcholine levels
Enzyme InductionInduction of cytochrome P450 enzymes
AntimicrobialExhibits antimicrobial properties against various pathogens
Anti-inflammatoryPotential anti-inflammatory effects observed in animal models

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how do they compare to analogs like carbofuran?

  • Methodological Answer: The synthesis of benzofuranyl carbamates typically involves cyclization of phenolic precursors followed by carbamate formation. For example, carbofuran is synthesized via cyclization of 2-methylallyloxyphenol at 200–275°C to yield 2,2-dimethyl-2,3-dihydro-7-hydroxybenzofuran, which is then reacted with methyl isocyanate in ether with triethylamine as a catalyst . For the target compound, substitute methyl isocyanate with ((decyloxy)thio)methyl isocyanate. Optimize reaction conditions (e.g., solvent polarity, temperature) to accommodate the bulkier decyloxy-thio group. Confirm purity via column chromatography and NMR (¹H/¹³C) .

Q. Which analytical techniques are optimal for structural elucidation and purity assessment?

  • Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., C₂₄H₃₅NO₄S). Employ ¹H/¹³C NMR to resolve the benzofuran core (δ 1.3–1.5 ppm for dimethyl groups, δ 6.5–7.5 ppm for aromatic protons) and the ((decyloxy)thio)methyl side chain (δ 3.5–4.0 ppm for ether linkages). IR spectroscopy can confirm carbamate C=O stretches (~1700 cm⁻¹). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate environmental persistence and degradation pathways?

  • Methodological Answer: Conduct soil column leaching studies using the Toxicity Characteristic Leaching Procedure (TCLP) to simulate groundwater contamination . Monitor degradation products via LC-MS/MS, focusing on hydrolysis products (e.g., 2,3-dihydro-2,2-dimethyl-7-benzofuranol) and oxidative metabolites. Compare degradation rates under varying pH (4–9) and UV exposure to assess photolytic stability. Use ¹⁴C-labeled compound for tracking mineralization to CO₂ .

Q. What strategies reconcile contradictions in toxicity data between in vitro and in vivo models?

  • Methodological Answer: Address discrepancies by conducting interspecies metabolic profiling. For example, carbofuran’s tumorigenicity in rats (oral TDL₀ = 380 mg/kg/23 weeks) may not translate to humans due to differences in cytochrome P450 metabolism. Use primary hepatocyte cultures (human/rat) to compare metabolic activation (e.g., nitroso derivatives). Pair with in vivo toxicokinetic studies measuring plasma half-life and tissue accumulation. Apply benchmark dose (BMD) modeling to refine risk assessment .

Q. How can stability studies optimize formulation under diverse environmental conditions?

  • Methodological Answer: Perform accelerated stability testing at 40°C/75% relative humidity over 12 weeks. Analyze degradation via HPLC and identify hydrolytic/oxidative pathways. For pH stability, incubate the compound in buffers (pH 3–9) and quantify residual parent compound. Use Arrhenius modeling to predict shelf life. Stabilizers like antioxidants (e.g., BHT) or encapsulation in lignin nanoparticles may enhance field durability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on acute vs. chronic toxicity?

  • Methodological Answer: Acute toxicity (e.g., LD₅₀) often reflects cholinergic effects (acetylcholinesterase inhibition), while chronic exposure may involve epigenetic or carcinogenic mechanisms . Design subchronic studies (90-day rodent exposure) with endpoints including histopathology (e.g., gastrointestinal tumors ) and oxidative stress markers (e.g., glutathione depletion). Cross-validate findings using in silico tools like QSAR models for nitroso derivatives.

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